

# Authored for Senior Researchers, Scientists, and Drug Development Professionals

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## Compound of Interest

Compound Name: *N*-(2-Ethoxyphenyl)acetamide

CAS No.: 581-08-8

Cat. No.: B364013

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## Abstract

**N-(2-Ethoxyphenyl)acetamide**, CAS Number 581-08-8, is an aromatic amide and a structural isomer of the well-known analgesic phenacetin. While not as extensively studied as its para-isomer, this compound serves as a valuable intermediate in organic synthesis and a pertinent reference standard in analytical chemistry. Its structural motif, an acetamide linked to an ethoxy-substituted phenyl ring, is of interest in medicinal chemistry for the development of novel therapeutic agents. This guide provides a comprehensive technical overview, consolidating critical data on its physicochemical properties, synthesis, purification, and analytical characterization. Furthermore, it explores its potential applications in drug development, drawing insights from the broader class of acetamide derivatives, and presents a summary of its known toxicological profile. The document is structured to provide both foundational knowledge and practical, field-proven insights, including detailed experimental protocols and process visualizations to support advanced research and development endeavors.

## Physicochemical and Structural Characteristics

**N-(2-Ethoxyphenyl)acetamide** is a white to off-white crystalline solid. The presence of the ethoxy group at the ortho position relative to the acetamide linkage distinguishes it from its para-isomer, phenacetin, influencing its steric and electronic properties, and consequently its reactivity and biological interactions.

Table 1: Key Physicochemical Properties of **N-(2-Ethoxyphenyl)acetamide**

Property	Value	Source(s)
CAS Number	581-08-8	[1][2]
Molecular Formula	C <sub>10</sub> H <sub>13</sub> NO <sub>2</sub>	[1][2][3]
Molecular Weight	179.22 g/mol	[1][3]
IUPAC Name	N-(2-ethoxyphenyl)acetamide	[1]
Synonyms	o-Acetylphenetidine, 2-Ethoxyacetanilide, o-Acetophenetidide	[1][2][3]
Melting Point	366.22 K (93.07 °C) (Predicted)	[3]
Boiling Point	586.32 K (313.17 °C) (Predicted)	[3]
LogP (Octanol/Water)	2.044 (Predicted)	[3]
Water Solubility	-2.21 (Log <sub>10</sub> of solubility in mol/L) (Predicted)	[3]

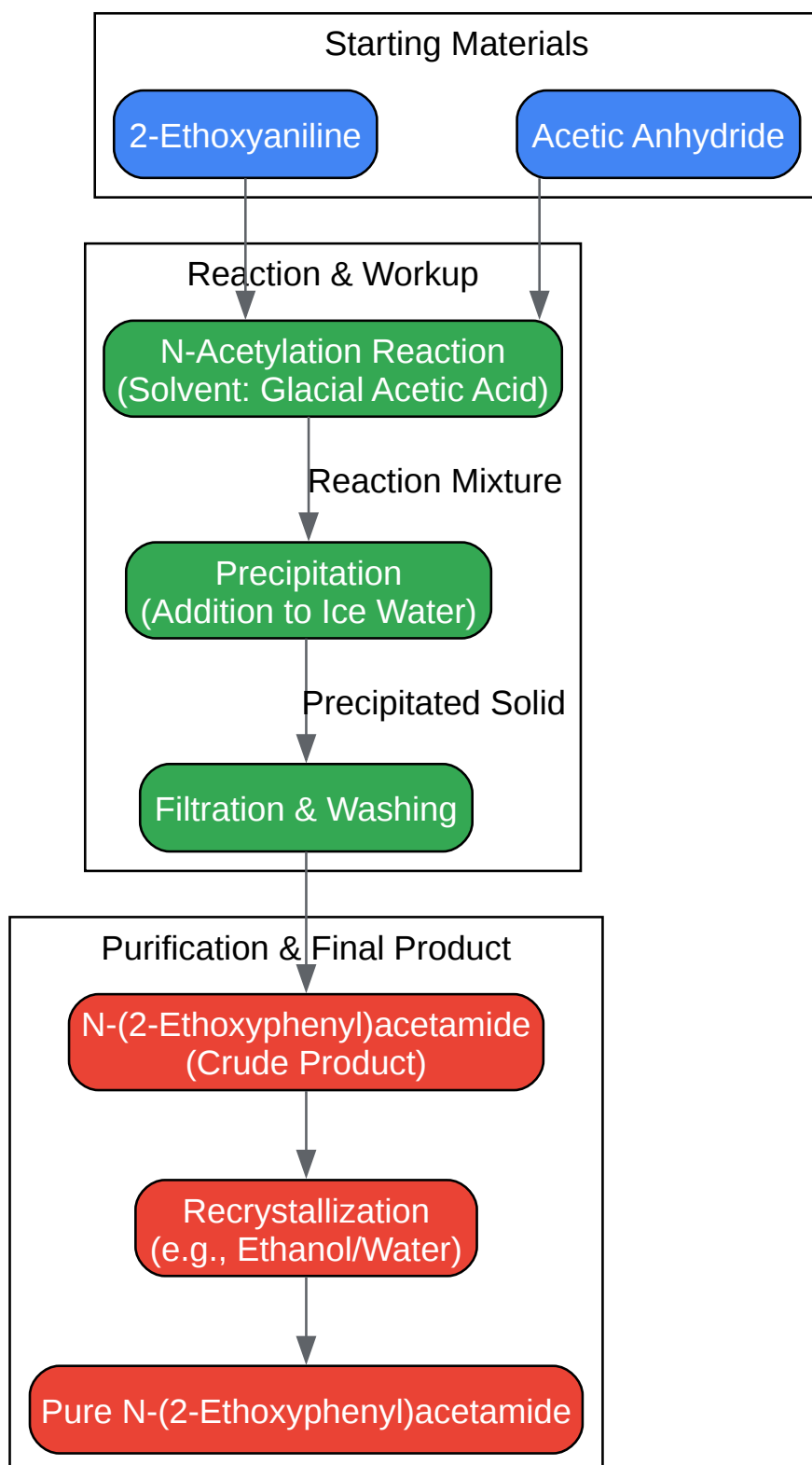
## Synthesis and Purification

The most direct and common route for the synthesis of **N-(2-Ethoxyphenyl)acetamide** is the N-acetylation of 2-ethoxyaniline. This reaction is a standard transformation in organic chemistry, valued for its high efficiency and selectivity.

### Synthetic Pathway: Acetylation of 2-Ethoxyaniline

The core of the synthesis involves the reaction of the primary amine group of 2-ethoxyaniline with an acetylating agent, typically acetic anhydride or acetyl chloride, often in the presence of a base or an acidic catalyst. The use of acetic anhydride is generally preferred for its moderate reactivity and the fact that the byproduct, acetic acid, is easily removed. This protection of the amine as an acetamide is a common strategy to reduce its basicity and susceptibility to oxidation, allowing for further chemical modifications on other parts of the molecule if needed.

[4]



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Caption: General workflow for the synthesis and purification of **N-(2-Ethoxyphenyl)acetamide**.

## Detailed Experimental Protocol: Synthesis

This protocol is based on established procedures for the acetylation of aromatic amines.<sup>[4]</sup>

- **Reaction Setup:** In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-ethoxyaniline (1.0 eq) in glacial acetic acid (3.0 eq).
- **Addition of Acetylating Agent:** To the stirring solution, slowly add acetic anhydride (1.1 eq) dropwise. An exothermic reaction may be observed.
- **Reaction:** Heat the mixture to reflux (approximately 118°C) and maintain for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aniline spot is no longer visible.
- **Workup & Isolation:** Allow the reaction mixture to cool to room temperature. Pour the mixture slowly into a beaker containing 200 mL of ice-cold water while stirring vigorously. The product will precipitate as a solid.
- **Filtration:** Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water (3 x 50 mL) to remove residual acetic acid and other water-soluble impurities.
- **Drying:** Dry the crude product in a vacuum oven at 50-60°C to a constant weight.

## Purification: Recrystallization

The primary method for purifying the crude product is recrystallization, which removes minor impurities and yields a product with high purity and a sharp melting point.

- **Solvent Selection:** A common solvent system is an ethanol/water mixture. The goal is to find a system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.
- **Procedure:** Dissolve the crude **N-(2-Ethoxyphenyl)acetamide** in a minimum amount of hot ethanol. Once fully dissolved, add hot water dropwise until the solution becomes slightly turbid.

- **Crystallization:** Add a few more drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
- **Collection:** Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

## Analytical Characterization

To confirm the identity and purity of synthesized **N-(2-Ethoxyphenyl)acetamide**, several analytical techniques are employed. These methods are crucial for quality control in both research and industrial settings.

## Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for assessing purity and quantifying the analyte.

Table 2: Representative Chromatographic Conditions

Parameter	HPLC Method (Adapted from[5])	GC-MS Method (General)
Column	Reverse Phase (e.g., Newcrom R1, C18)	Capillary (e.g., DB-5ms, HP-5ms)
Mobile Phase	Acetonitrile / Water with Phosphoric or Formic Acid	Carrier Gas: Helium
Detection	UV-Vis (e.g., 254 nm) or Mass Spectrometry (MS)	Mass Spectrometry (MS)
Purpose	Purity assessment, quantification, pharmacokinetic studies	Purity assessment, identification via mass spectrum

## Detailed Protocol: Reverse-Phase HPLC Analysis

This protocol is a representative method for purity analysis and can be adapted and validated for specific applications.<sup>[5]</sup>

- **Standard Preparation:** Prepare a stock solution of **N-(2-Ethoxyphenyl)acetamide** reference standard in acetonitrile or methanol at 1 mg/mL. Create a series of working standards by serial dilution.
- **Sample Preparation:** Accurately weigh and dissolve the synthesized sample in the mobile phase or a suitable solvent to a known concentration (e.g., 0.1 mg/mL).
- **HPLC Conditions:**
  - Column: C18, 4.6 x 150 mm, 5 μm particle size.
  - Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water containing 0.1% Formic Acid.
  - Flow Rate: 1.0 mL/min.
  - Injection Volume: 10 μL.
  - Detector: UV at 254 nm.
- **Analysis:** Inject the standards and sample. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

## Spectroscopic Methods

Spectroscopic data provide structural confirmation of the molecule.

- **Mass Spectrometry (MS):** Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M<sup>+</sup>) corresponding to the molecular weight (179.22 m/z) and characteristic fragmentation patterns.<sup>[2]</sup>
- **Infrared (IR) Spectroscopy:** The IR spectrum will exhibit characteristic absorption bands for the N-H stretch (around 3300 cm<sup>-1</sup>), the amide C=O stretch (around 1660 cm<sup>-1</sup>), and C-O-C stretching of the ether group.<sup>[2]</sup>

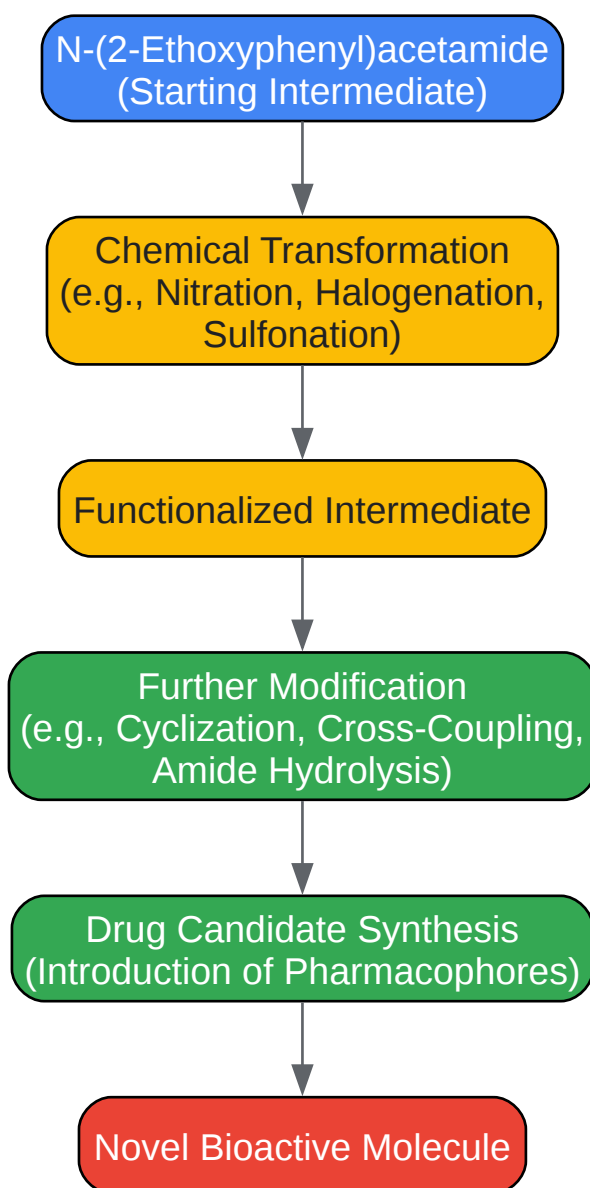
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: Will show distinct signals for the aromatic protons, the ethoxy group protons (a triplet and a quartet), the methyl protons of the acetyl group (a singlet), and the amide N-H proton (a broad singlet).
  - $^{13}\text{C}$  NMR: Will show the expected number of signals for the ten carbon atoms in unique chemical environments.

## Applications in Research and Drug Development

While **N-(2-Ethoxyphenyl)acetamide** itself is not a marketed drug, its structural class is of significant interest. Acetamide-containing molecules are prevalent in pharmaceuticals, displaying a wide range of biological activities.<sup>[6]</sup><sup>[7]</sup> The primary value of this compound lies in its role as a chemical intermediate or building block.

## Role as a Synthetic Intermediate

The acetamide group acts as a protected amine, allowing for regioselective modifications on the aromatic ring. The ethoxy group can also influence the electronic and steric nature of subsequent reactions. This makes it a potential precursor for the synthesis of more complex molecules, including various heterocyclic compounds that form the core of many modern drugs.<sup>[8]</sup>



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Caption: Logical workflow for utilizing **N-(2-Ethoxyphenyl)acetamide** in drug discovery.

## Contextual Importance: Isomer of Phenacetin

Much of the interest in **N-(2-Ethoxyphenyl)acetamide** stems from its relationship to its para-isomer, phenacetin (N-(4-ethoxyphenyl)acetamide). Phenacetin was a widely used analgesic and antipyretic but was later withdrawn due to its carcinogenicity and nephrotoxicity.<sup>[9][10]</sup> Studying the ortho-isomer provides valuable structure-activity relationship (SAR) data. Comparing the biological activities and metabolic profiles of these two isomers can help

researchers understand how the position of the ethoxy group influences efficacy and toxicity, guiding the design of safer and more effective analgesic compounds.

## Safety and Toxicological Profile

The toxicological profile of **N-(2-Ethoxyphenyl)acetamide** has not been thoroughly investigated.[11] Available safety data sheets (SDS) indicate that it may cause skin and serious eye irritation.[12][13]

Table 3: Summary of Hazard Information

Hazard Type	Classification	Precautionary Measures	Source(s)
Acute Toxicity	No comprehensive data available. Harmful if swallowed is a potential classification by analogy.	Do not eat, drink, or smoke when using. Wash hands thoroughly after handling.	[13]
Skin Irritation	May cause skin irritation.	Wear protective gloves and clothing.	[12]
Eye Irritation	Causes serious eye irritation.	Wear eye/face protection. Rinse cautiously with water if contact occurs.	[12][13]
Carcinogenicity	No data available. Its isomer, phenacetin, is a known carcinogen.	Obtain special instructions before use. Do not handle until all safety precautions have been read.	[14]

Given the lack of extensive data, **N-(2-Ethoxyphenyl)acetamide** should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including

gloves, safety goggles, and a lab coat.[12][13] The known toxicity of its isomer, phenacetin, warrants a cautious approach, particularly concerning long-term exposure, until more specific data becomes available.

## Conclusion

**N-(2-Ethoxyphenyl)acetamide** (CAS 581-08-8) is a well-defined chemical entity with established synthetic routes and analytical methodologies. While its direct applications are limited, its true value for the scientific community lies in its potential as a synthetic intermediate for creating novel, complex molecules. Its structural relationship to phenacetin provides a compelling basis for comparative studies in medicinal chemistry and toxicology. This guide has consolidated the available technical information to serve as a foundational resource for researchers aiming to utilize this compound in their synthetic and drug discovery programs, emphasizing safe handling, rigorous characterization, and logical application.

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